molecular formula C14H19NO5 B11808489 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid

Cat. No.: B11808489
M. Wt: 281.30 g/mol
InChI Key: LKEIVNXTAAEXQL-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid is an organic compound with a complex structure that includes a morpholine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with morpholine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of certain enzymes and receptors involved in pain signaling . The compound may also modulate the production of reactive oxygen species and inflammatory mediators, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a dimethoxyphenyl group This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(13(11)19-2)12(14(16)17)15-6-8-20-9-7-15/h3-5,12H,6-9H2,1-2H3,(H,16,17)

InChI Key

LKEIVNXTAAEXQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCOCC2

Origin of Product

United States

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